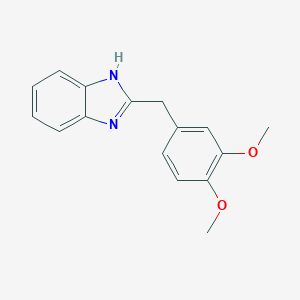

2-(3,4-二甲氧基苄基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31g/mol. The purity is usually 95%.

The exact mass of the compound 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

增溶保护基团

3,4-二甲氧基苄基可以作为硫醇部分的增溶保护基团,从而提高前体的溶解度和稳定性 . 该基团在单层形成期间被切割掉,尤其是在高温(60°C)和质子(三氟乙酸)存在的情况下 .

抗氧化活性

由2,3-二甲氧基苯甲酸或3-乙酰氧基-2-甲基苯甲酸和胺衍生物合成的化合物显示出抗氧化活性 . 它们已被发现具有总抗氧化、自由基清除和金属螯合活性 .

抗菌活性

这些化合物还显示出对革兰氏阳性菌和革兰氏阴性菌的抗菌活性 . 这使得它们成为开发新型抗菌药物的进一步研究的潜在候选者 .

新型苯酰胺化合物的合成

2,3-二甲氧基苯甲酸(一种相关化合物)已用于合成新型苯酰胺化合物 . 这些化合物在医药、工业、生物和潜在药物行业等各个领域具有潜在的应用 .

自组装单层 (SAMs) 的形成

3,4-二甲氧基苄基可用于形成芳香族硫醇盐的自组装单层 (SAMs) . SAMs 在纳米技术、生物传感器和表面化学等领域具有广泛的应用 <svg class="icon" height="16" p-id="1735

作用机制

Target of Action

The primary target of 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is Pneumolysin (PLY) . PLY is a toxin produced by all types of pneumococci and is one of the main virulence factors. This toxin binds to cholesterol in eukaryotic cells, forming pores that lead to cell destruction .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The compound’s interaction with its target affects the pathways related to the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .

Result of Action

The compound’s action results in the formation of SAMs that have the same structure and quality as the ones obtained from the respective unprotected thiols . This suggests that the compound could potentially be used in applications where SAMs of aromatic thiolates are required.

Action Environment

The action of 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is influenced by environmental factors such as temperature and the presence of protons . The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

属性

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-14-8-7-11(9-15(14)20-2)10-16-17-12-5-3-4-6-13(12)18-16/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWWUKJFRDQIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24782284 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,10-bis(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355462.png)

![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355493.png)

![10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355517.png)

![2-[(2-Phenylethyl)amino]butan-1-ol](/img/structure/B355538.png)

![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)

![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B355607.png)

![5-isopropyl-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B355616.png)